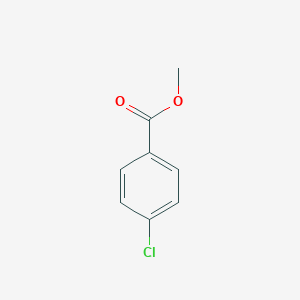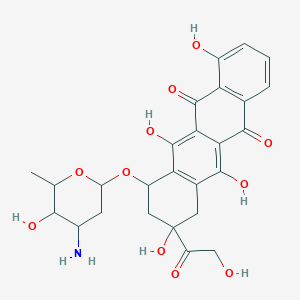
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione is a useful research compound. Its molecular formula is C26H27NO11 and its molecular weight is 529.5 g/mol. The purity is usually > 95%.
BenchChem offers high-quality 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nanoparticle Interaction with Epirubicin
Epirubicin, a chemically similar compound to the one you're interested in, has been studied for its interaction with DNA, particularly in the context of its nanoparticle effects. Epirubicin is an antineoplastic agent in the anthracycline class and is closely related to doxorubicin. This research provides insights into the interaction mechanisms of similar complex organic compounds with biological structures (Karadurmus et al., 2017).
Catalytic Hydrogenation in Organic Synthesis
Research on the catalytic hydrogenation of various compounds, including those with similar structural elements, has been conducted. This process is crucial in transforming specific functional groups, offering insights into potential synthetic routes and chemical transformations for similar complex molecules (Sukhorukov et al., 2008).
DNA Intercalation Studies
The study of asymmetric synthesis and DNA intercalation of compounds structurally related to the one has been explored. This research is significant in understanding how complex organic molecules can interact with DNA, a crucial aspect in drug design and molecular biology (Diénès & Vogel, 1996).
Fluorescence Properties in Chemical Compounds
Investigations into the synthesis and fluorescence properties of certain phthalimid-3-yl and pyrroloquinolines provide insights into the optical properties of complex organic compounds. These studies are essential for applications in materials science and bioimaging (Rangnekar & Rajadhyaksha, 1987).
Synthesis of Pyridinediones
The synthesis of 1,6-disubstituted 2,4-pyridinediones from specific dioxane-diones has been explored, showcasing methodologies relevant to the synthesis of complex organic molecules. Such research can guide the synthesis of new compounds with similar core structures (Rubinov et al., 2004).
Identification and Characterization of Impurities
Research on the identification and characterization of unknown impurities in Daunorubicin Hydrochloride, a compound related to your chemical of interest, highlights the importance of purity and stability in pharmaceutical compounds. This kind of study is crucial for ensuring the safety and efficacy of drugs (Rawat et al., 2013).
Mecanismo De Acción
Target of Action
14-Hydroxy Carminomycin, also known as DTXSID40989229, primarily targets the synthesis of nucleic acids in cells of microorganisms and malignant tumors . It forms complexes with DNA, which significantly increases the melting temperature of DNA .
Mode of Action
The compound interacts with its targets by selectively inhibiting the synthesis of nucleic acids in cells. It forms complexes with DNA in vitro, which considerably increases the melting temperature of DNA . The antibiotic inhibits the template activity of DNA in the system of DNA-dependent RNA polymerase .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis of nucleic acids. It inhibits the template activity of DNA in the system of DNA-dependent RNA polymerase . The compound also inhibits repair in bacterial cells injured by radiation and alkylating agents .
Pharmacokinetics
It is known that the presence of a c14 hydroxy group drastically reduces the appearance of the c13 hydroxy metabolites in plasma . Substitution of the C4-H with C4-OH and C4-OCH3, in this rank order, decreases the area under the plasma concentration-time curves of the parent compounds and their C13 hydroxy metabolites .
Result of Action
The molecular and cellular effects of 14-Hydroxy Carminomycin’s action include the inhibition of nucleic acid synthesis in cells of microorganisms and malignant tumors . Importantly, carminomycin, 14-hydroxycarminomycin, and its derivatives were similarly active for wild type cells and their multidrug-resistant (MDR) sublines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 14-Hydroxy Carminomycin. In general, environmental factors such as soil-related factors, animal husbandry and waste management, potable and wastewater, and food safety can contribute to the development and spread of antibiotic resistance .
Propiedades
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO11/c1-9-21(31)12(27)5-16(37-9)38-14-7-26(36,15(30)8-28)6-11-18(14)25(35)20-19(23(11)33)22(32)10-3-2-4-13(29)17(10)24(20)34/h2-4,9,12,14,16,21,28-29,31,33,35-36H,5-8,27H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELCDTXCWBAMFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CO)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989229 |
Source


|
| Record name | 3,5,10,12-Tetrahydroxy-3-(hydroxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione | |
CAS RN |
69401-50-9 |
Source


|
| Record name | 5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-8-(hydroxyacetyl)-, (8S-cis)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069401509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,10,12-Tetrahydroxy-3-(hydroxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40989229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

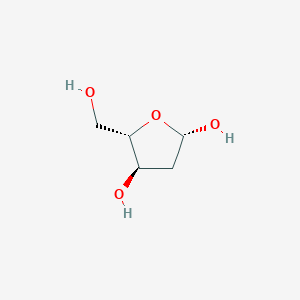
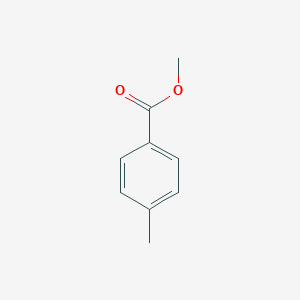
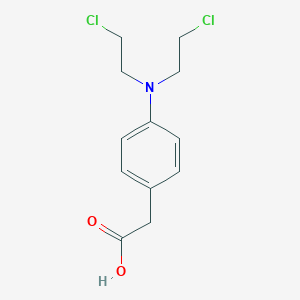


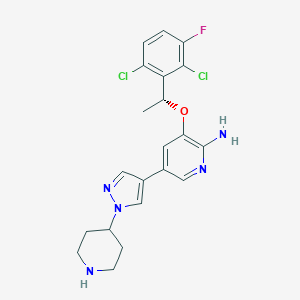
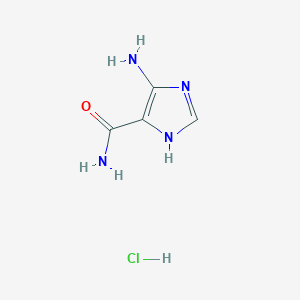

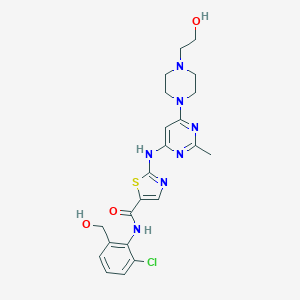
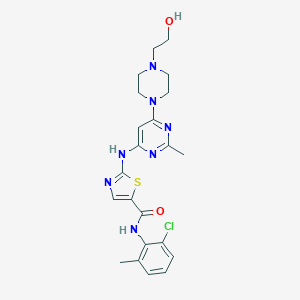
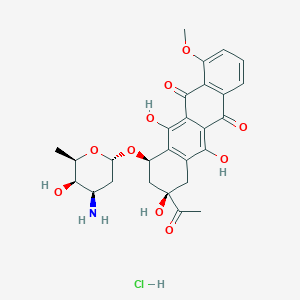
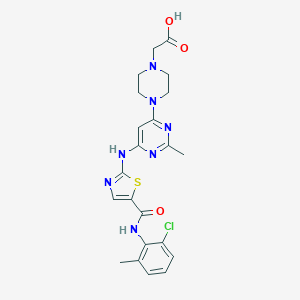
![4-[(2-Naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B193340.png)
